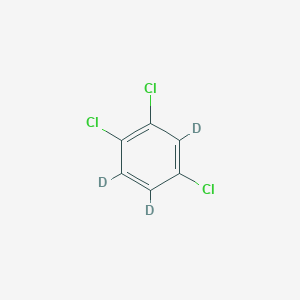

1,2,4-Trichlorobenzene-d3

Vue d'ensemble

Description

1,2,4-Trichlorobenzene-d3 is an organochlorine compound and one of three isomers of trichlorobenzene . It is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials . It is also frequently used to produce dyes and textiles .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1,2,4-Trichlorobenzene, with the difference being the presence of three deuterium (D) atoms instead of hydrogen . The empirical formula is C6D3Cl3 .

Chemical Reactions Analysis

The degradation of 1,2,4-Trichlorobenzene on the cabbage-like Co3O4 is hypothesized to act competitively via hydrodechlorination and oxygen-attacking pathways . By the hydrodechlorination pathway, 1,2,4-Trichlorobenzene is successively dechlorinated into the three dichlorobenzenes (DCBs) and then monochlorobenzene (MCB) .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with an aromatic odor . It has a boiling point of 214 °C, a melting point of 16 °C, and a density of 1.454 g/mL . It is slightly soluble in water .

Applications De Recherche Scientifique

Environmental Impact and Toxicity

- Environmental Toxicity : 1,2,4-Trichlorobenzene is identified as a toxic compound, with exposure potentially leading to liver and kidney injuries in animals (L. Jun, 2002).

- Aquatic Toxicity : This compound's toxicity to aquatic life, specifically fathead minnows, has been studied to understand its impact on water quality and aquatic ecosystems (A. Carlson, 1987).

Chemical Synthesis and Catalysis

- Dechlorination Methods : Research includes the development of methods for the dechlorination of trichlorobenzenes, including 1,2,4-trichlorobenzene, in organic solvents using palladium catalysts (J. Rodríguez & A. Lafuente, 2002).

- Hydrodehalogenation : The hydrodehalogenation of 1,2,4-trichlorobenzene using alcohols in the presence of noble metal catalysts has been studied, indicating potential pathways for chemical transformations (Y. Ukisu & T. Miyadera, 1997).

Biodegradation and Environmental Remediation

- Biological Transformation : The transformation of 1,2,4-trichlorobenzene by Burkholderia sp. strain PS14 has been observed, with implications for bioremediation efforts (P. Rapp, 2001).

- Soil and Water Contamination : Studies on the determination of trichlorobenzenes in water samples highlight the environmental monitoring aspects related to this compound (M. Russo & P. Avino, 2001).

- Natural Attenuation in Groundwater : Research on the natural attenuation of 1,2,4-trichlorobenzene in groundwater provides insights into the environmental fate of this compound in landfill leachates (W. Dong et al., 2014).

Advanced Degradation Techniques

- Photocatalysis and Biodegradation : Studies on the degradation of 1,2,4-TrCB using photocatalysis combined with biodegradation techniques offer new approaches to tackling persistent organic pollutants (Zhenqing Zhou et al., 2022).

Safety and Hazards

Short-term contact with 1,2,4-Trichlorobenzene may cause skin irritation, with symptoms of redness, dryness, and itching . Eye contact may be painful with symptoms of redness, tearing, and stinging . Inhalation of 1,2,4-Trichlorobenzene vapors may cause respiratory tract irritation with symptoms of coughing, sore throat, and runny nose .

Mécanisme D'action

Target of Action

1,2,4-Trichlorobenzene-d3 is primarily used as a solvent and chemical intermediate to produce other compounds . It is used to dissolve special materials such as oils, waxes, resins, greases, and rubber . .

Mode of Action

As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating their reactions with other substances .

Biochemical Pathways

This compound is biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage . This process allows the compound to be broken down and utilized by microorganisms, contributing to its role in bioremediation .

Pharmacokinetics

It is known that the compound has a boiling point of 214°c and a density of 1454 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

It is known that trichlorobenzenes, in general, can have toxic effects on the liver and kidney, and are possibly teratogenic . Chronic oral exposure to trichlorobenzenes has been observed to result in increased adrenal weights and vacuolization of the zona fasciculata in the cortex in rats .

Action Environment

This compound is stable at room temperature, but may react violently if in contact with strong oxidants . Heating, burning, or contact with incompatible materials may give off irritating or toxic fumes . Care must be taken to avoid exposure to light, heat, open flames, and other potential sources of ignition . Environmental factors such as temperature and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

1,2,4-Trichlorobenzene-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. It interacts with various enzymes and proteins, including dioxygenases and dehydrogenases, which facilitate its degradation and transformation. These interactions are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in cellular function and viability. Studies have demonstrated that this compound can alter the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes, such as dioxygenases, which catalyze its degradation. This binding can result in the formation of reactive intermediates that further interact with cellular components, leading to various biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for understanding the compound’s behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including liver and kidney damage. Studies have shown that there are threshold effects, where certain dosages result in significant biochemical and physiological changes. Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation by dioxygenases and dehydrogenases. These enzymes facilitate the conversion of the compound into less toxic intermediates, which are further metabolized and excreted. The compound’s interaction with these enzymes can affect metabolic flux and the levels of metabolites in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biochemical effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in certain subcellular locations can affect its interactions with biomolecules and its overall biochemical impact .

Propriétés

IUPAC Name |

1,2,4-trichloro-3,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583993 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-72-6 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2199-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

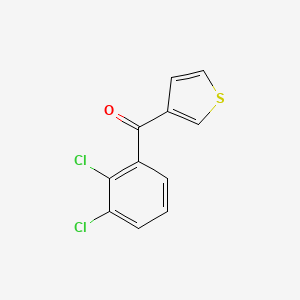

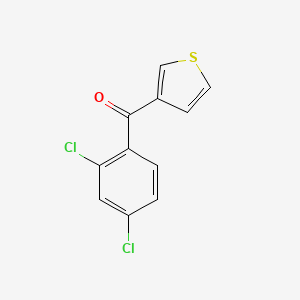

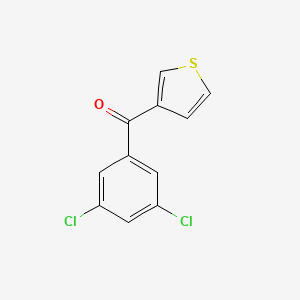

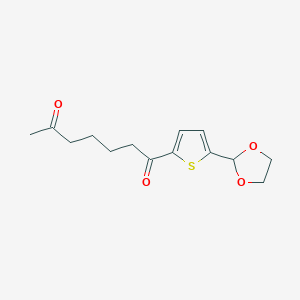

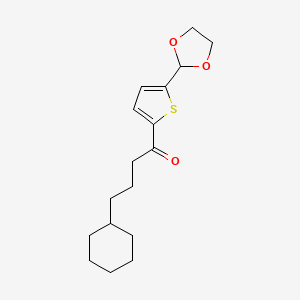

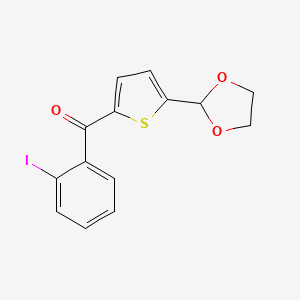

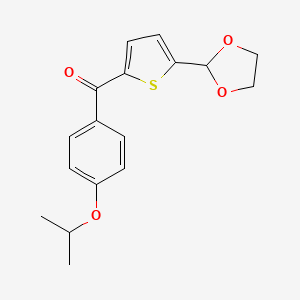

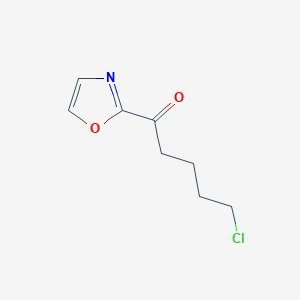

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.